molecular formula C17H22N6S B13365209 N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B13365209
M. Wt: 342.5 g/mol
InChI Key: UFPUMKWBUNPJLJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multiple steps:

    Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by the reaction of thiosemicarbazide with an appropriate hydrazine derivative under acidic conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the triazolothiadiazole core reacts with 1-methyl-4-piperidine.

    Introduction of the Aniline Moiety: The final step involves the reaction of the intermediate compound with N,N-dimethylaniline under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and aniline moieties.

    Reduction: Reduction reactions can occur at the triazolothiadiazole core, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aniline and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the triazolothiadiazole core.

    Substitution: Substituted aniline and piperidinyl derivatives.

Scientific Research Applications

N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-5-yl]aniline
  • N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-7-yl]aniline

Uniqueness

N,N-dimethyl-3-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is unique due to its specific substitution pattern on the triazolothiadiazole core, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6S/c1-21(2)14-6-4-5-13(11-14)16-20-23-15(18-19-17(23)24-16)12-7-9-22(3)10-8-12/h4-6,11-12H,7-10H2,1-3H3

InChI Key

UFPUMKWBUNPJLJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

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